7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl
Description
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride is a spirocyclic compound featuring a fused oxa-azaspiro framework with an aminomethyl substituent. The spirocyclic structure imparts conformational rigidity, which is advantageous in medicinal chemistry for targeting specific biological receptors. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Commercial availability is noted in catalogs (e.g., CymitQuimica lists it as "7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride" at €675/50mg, though the ketone position discrepancy (2-one vs.
Properties
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-4-7-3-8(5-11-7)1-6(10)2-8;/h7H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVOXKFNLPQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target. The compound may also interact with cellular pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and commercial differences between 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl and analogous spirocyclic compounds.
Table 1: Comparative Analysis of Spirocyclic Compounds
*CCS: Collision Cross Section (predicted via computational methods for [M+H⁺] adducts) .
Structural and Functional Differences
- The triazaspiro compound () introduces nitrogen-rich heterocycles, which may enhance binding to metalloenzymes or nucleic acids .
Spiro Core Heteroatoms :
Physicochemical Properties
- Collision Cross Section (CCS): 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one exhibits a CCS of 131.3 Ų for [M+H]⁺, suggesting a compact conformation compared to linear analogs. The aminomethyl variant’s CCS is unreported but likely higher due to increased polarity .
Solubility and Stability :
Research and Application Gaps
- Literature Deficiency: No peer-reviewed studies or patents directly address this compound, highlighting a need for pharmacological profiling .
- Predicted vs. Empirical Data : Computational CCS values () require experimental validation via ion mobility spectrometry.
Biological Activity
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound primarily acts as an antagonist at the sigma-1 receptor (σ1R), which is implicated in various physiological processes, including pain modulation, neuroprotection, and the modulation of neurotransmitter systems.
The primary mechanism of action for 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride involves its antagonistic interaction with the σ1R. This receptor is known to play a significant role in modulating calcium signaling and ion channel activity within neurons, thereby influencing neuronal excitability and neurotransmission. The antagonism at σ1R has been shown to enhance the analgesic effects of morphine while also mitigating morphine-induced tolerance, making this compound a candidate for pain management therapies .
Biological Activity Overview
The biological activity of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Antagonism | Acts as an antagonist at σ1R, influencing pain pathways and neurotransmitter release. |
| Antinociceptive Effects | Enhances morphine's analgesic effects and reduces tolerance development in pain models. |
| Neuroprotective Potential | May offer neuroprotective benefits through modulation of σ1R activity, relevant in neurodegenerative conditions. |
Research Findings
Research has demonstrated several key findings regarding the biological activity of this compound:
- Enhanced Analgesia : In preclinical studies, 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride significantly increased the antinociceptive effects of morphine in animal models, suggesting a synergistic effect that could improve pain management strategies .
- Neurotransmitter Modulation : The compound's interaction with σ1R has been linked to alterations in neurotransmitter levels, particularly in the context of stress and pain responses .
- Potential for Drug Development : Given its unique structure and mechanism of action, 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride serves as a valuable scaffold for developing novel therapeutic agents targeting σ1R-related pathways .
Case Studies
Several studies have investigated the effects of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride:
- Study on Pain Models : A study involving rat models demonstrated that administration of this compound alongside morphine resulted in a statistically significant reduction in pain response compared to morphine alone, indicating its potential utility in combination therapies for chronic pain .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of σ1R antagonists, including 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride, highlighted its ability to mitigate neuronal damage in models of excitotoxicity .
Q & A
Q. What are the key synthetic routes for 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions and functional group modifications. For example, intermediates such as 7-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-one (CAS 1499480-13-5) can serve as precursors, where the hydroxyl group is replaced with an aminomethyl moiety via reductive amination or nucleophilic substitution . Evidence from analogous compounds (e.g., 5-(iodomethyl)-6-oxaspiro[3.4]octane) suggests halogenated intermediates may facilitate functionalization . Reaction optimization should focus on solvent polarity, temperature, and catalyst selection to enhance yield and purity.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the spirocyclic backbone and substituents. For instance, the oxaspiro ring protons typically appear as distinct multiplets between δ 1.5–3.5 ppm, while the aminomethyl group shows signals near δ 2.8–3.2 ppm .
- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid can resolve impurities related to unreacted intermediates .
- LC-MS : Confirm molecular weight (CHClNO; theoretical MW 215.66) using electrospray ionization (ESI) in positive mode .
Advanced Research Questions
Q. How to design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Target Selection : Prioritize pathways linked to spirocyclic analogs, such as MAPK/ERK or JAK/STAT signaling, based on bioactivity data from structurally related compounds .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (K). Include controls like inactive enantiomers to validate specificity .
- Cellular Models : Test dose-dependent effects in HEK293 or CHO cells transfected with target receptors. Monitor downstream markers (e.g., phosphorylated ERK) via western blotting .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for spirocyclic compounds?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding conformations. Compare results with experimental IC values to resolve discrepancies between predicted and observed activity .
- Stereochemical Analysis : Use chiral HPLC to separate enantiomers and assess their individual bioactivities. For example, the (R)- and (S)-configurations of the aminomethyl group may exhibit divergent potencies .
- Meta-Analysis : Cross-reference published SAR data for analogs (e.g., 1-Oxaspiro[3.4]octan-3-one) to identify conserved pharmacophoric features .
Q. How to optimize in vivo pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Solubility Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve aqueous solubility, which is critical for bioavailability. Test solubility in simulated gastric fluid (pH 1.2–3.0) .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots. Modify labile groups (e.g., methylene bridges) to reduce CYP450-mediated degradation .
- Tissue Distribution : Use radiolabeled -analogs in rodent studies to quantify organ-specific accumulation and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Batch Variability : Compare purity levels (≥98% by HPLC) and synthetic routes across studies. Impurities like unreacted 6-oxaspiro[3.4]octan-2-one derivatives may skew results .
- Assay Conditions : Standardize parameters (e.g., cell density, serum concentration) to minimize variability. For example, serum-free media may reduce nonspecific protein binding in cell-based assays .
- Statistical Validation : Apply multivariate analysis (ANOVA) to distinguish compound-specific effects from experimental noise. Replicate studies in ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
